molecular formula C11H14BNO4 B1608621 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane CAS No. 502622-85-7

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Cat. No. B1608621
M. Wt: 235.05 g/mol
InChI Key: RRGGUJKPJNSZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, also known as DNP, is a boron-containing compound that has been studied for its potential applications in various scientific fields. DNP is a relatively new compound, first synthesized in the early 2000s, and has been the subject of numerous research studies since then. DNP has a unique structure, consisting of a boron atom connected to two nitrophenyl groups and two methyl groups, and has been investigated for its ability to act as a catalyst in a variety of reactions. Additionally, DNP has been studied for its potential uses in a variety of scientific fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

  • 2,2’-((4-bromophenyl)methylene)bis (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

  • 2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)

  • 2,2’- (Arylmethylene)bis (3-hydroxy-5,5-dimethylcyclohex-2-enone)

    • Application: This compound is used for the formation of crystals via atom economy reaction and their antioxidant activity .
    • Method: The compound is prepared by applying a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes .
    • Results: The prepared compound shows significant antioxidant checked by different procedures like DPPH, ABTS, and TAC .
  • In water–ultrasound-promoted synthesis of tetraketones and 2-substituted-1H-benzimidazoles

    • Application: This method is used for the synthesis of various structurally diverse 2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 2-substituted-1H-benzimidazole derivatives .
    • Method: The reaction was performed in water under ultrasound irradiation, using BiOCl nanoparticles as a catalyst .
    • Results: The nanocatalyst was found to be reusable for seven subsequent reactions without much loss in activity .
  • 2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

    • Application: This compound is used for the formation of crystals via atom economy reaction and their antioxidant activity .
    • Method: The compound is prepared by applying a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes .
    • Results: The prepared compound shows significant antioxidant checked by different procedures like DPPH, ABTS, and TAC .
  • In water–ultrasound-promoted synthesis of tetraketones and 2-substituted-1H-benzimidazoles

    • Application: This method is used for the synthesis of various structurally diverse 2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 2-substituted-1H-benzimidazole derivatives .
    • Method: The reaction was performed in water under ultrasound irradiation, using BiOCl nanoparticles as a catalyst .
    • Results: The nanocatalyst was found to be reusable for seven subsequent reactions without much loss in activity .

properties

IUPAC Name

5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGGUJKPJNSZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395670
Record name 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

CAS RN

502622-85-7
Record name 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Citations

For This Compound
1
Citations
L Xu, Z Dong, Q Zhang, N Deng, SY Li… - The Journal of Organic …, 2022 - ACS Publications
The versions of Miyaura borylation and protoboration of alkynes catalyzed by low loadings of palladium (400 mol ppm = 0.04 mol %) have been developed. These transformations have …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.